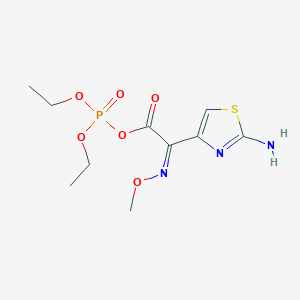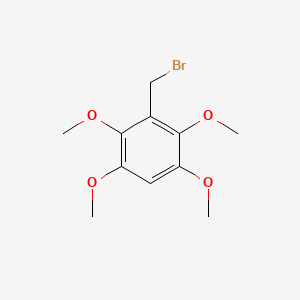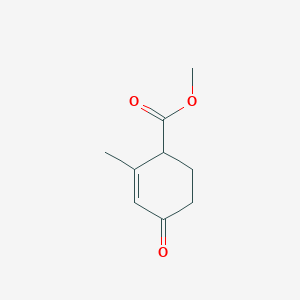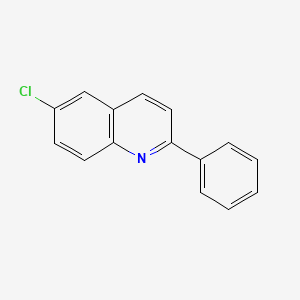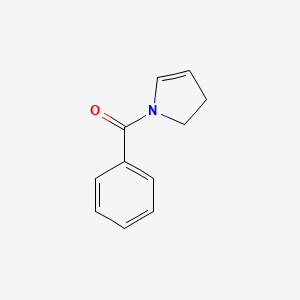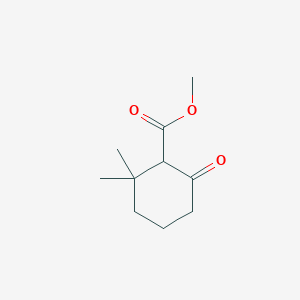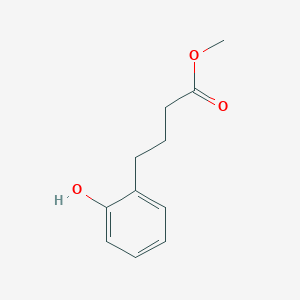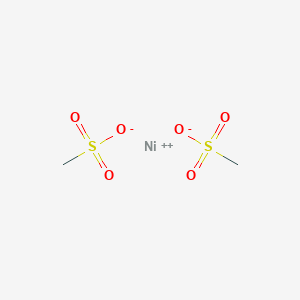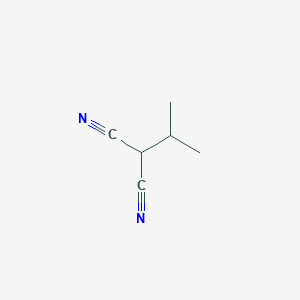
Isopropylmalononitrile
Übersicht
Beschreibung
Isopropylmalononitrile is a chemical compound with the molecular formula C6H8N2 and a molecular weight of 108.14 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of a compound like Isopropylmalononitrile can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like Isopropylmalononitrile can be determined using various analytical techniques . These properties include molecular weight, solubility, melting point, boiling point, and reactivity.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
- Cyclopolymerization : Isopropylidene diallylmalonate, a derivative of isopropylmalononitrile, has been used in cyclopolymerization. Pd(II)−diimine catalysts initiate the polymerization process to produce polymers containing trans-1,2-disubstituted cyclopentane groups. This method is noteworthy for its ability to incorporate up to 42% comonomer in polyethylene, highlighting the versatility of isopropylmalononitrile derivatives in polymer synthesis (Park, Takeuchi, & Osakada, 2006).
Enzyme Research and Biosynthesis
- Enzyme Functionality in Biosynthesis : Isopropylmalate isomerase, derived from the archaea Pyrococcus horikoshii, plays a dual role in leucine and lysine biosynthesis. The crystal structure of its small subunit reveals insights into its unique substrate specificity and fundamental metabolism, which is crucial for understanding early organisms' biosynthetic pathways (Yasutake et al., 2004).
Polymer Chemistry and Drug Delivery
- Thermoresponsive Polymers : Poly(N-isopropyl acrylamide), closely related to isopropylmalononitrile, has been explored for its thermoresponsive properties, particularly in drug delivery systems. Controlled room-temperature polymerization techniques have been developed, emphasizing its potential in creating sophisticated drug delivery mechanisms (Convertine et al., 2004).
Plant and Microbial Metabolism
- Metabolic Pathways in Plants and Microbes : Research on isopropylmalate synthase (IPMS) from Brassica and its expression in Arabidopsis has revealed its significant impact on both glucosinolate and amino acid metabolism. This study underscores the complex interactions between primary and secondary metabolisms in transgenic plants (Field et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-propan-2-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5(2)6(3-7)4-8/h5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYGUTCPFMPGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525152 | |
| Record name | (Propan-2-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23741-79-9 | |
| Record name | (Propan-2-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3aS,6aR)-rel-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1611501.png)

